(3S)-3-amino-3-[6-(hydroxymethyl)pyridin-2-yl]propanoic acid
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Overview
Description
(3S)-3-amino-3-[6-(hydroxymethyl)pyridin-2-yl]propanoic acid is a compound that features a pyridine ring substituted with a hydroxymethyl group and an amino acid side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-amino-3-[6-(hydroxymethyl)pyridin-2-yl]propanoic acid typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.
Introduction of the Hydroxymethyl Group: The hydroxymethyl group can be introduced via a hydroxymethylation reaction, where formaldehyde is used as the hydroxymethylating agent.
Attachment of the Amino Acid Side Chain: The amino acid side chain can be introduced through a coupling reaction between the pyridine derivative and an appropriate amino acid derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-amino-3-[6-(hydroxymethyl)pyridin-2-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The pyridine ring can be reduced to a piperidine ring using reducing agents like hydrogen in the presence of a catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium on carbon
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Formation of (3S)-3-amino-3-[6-(carboxyl)pyridin-2-yl]propanoic acid
Reduction: Formation of (3S)-3-amino-3-[6-(hydroxymethyl)piperidin-2-yl]propanoic acid
Substitution: Formation of various substituted derivatives depending on the reagents used
Scientific Research Applications
(3S)-3-amino-3-[6-(hydroxymethyl)pyridin-2-yl]propanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of (3S)-3-amino-3-[6-(hydroxymethyl)pyridin-2-yl]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxymethyl group and the amino acid side chain can form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (3S)-3-amino-3-[6-(methyl)pyridin-2-yl]propanoic acid
- (3S)-3-amino-3-[6-(ethyl)pyridin-2-yl]propanoic acid
- (3S)-3-amino-3-[6-(carboxyl)pyridin-2-yl]propanoic acid
Uniqueness
(3S)-3-amino-3-[6-(hydroxymethyl)pyridin-2-yl]propanoic acid is unique due to the presence of the hydroxymethyl group, which can participate in specific interactions and reactions that are not possible with other similar compounds. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C9H12N2O3 |
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Molecular Weight |
196.20 g/mol |
IUPAC Name |
(3S)-3-amino-3-[6-(hydroxymethyl)pyridin-2-yl]propanoic acid |
InChI |
InChI=1S/C9H12N2O3/c10-7(4-9(13)14)8-3-1-2-6(5-12)11-8/h1-3,7,12H,4-5,10H2,(H,13,14)/t7-/m0/s1 |
InChI Key |
MRKTYNSPICFZDM-ZETCQYMHSA-N |
Isomeric SMILES |
C1=CC(=NC(=C1)[C@H](CC(=O)O)N)CO |
Canonical SMILES |
C1=CC(=NC(=C1)C(CC(=O)O)N)CO |
Origin of Product |
United States |
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